

# An In-depth Technical Guide to the Pharmacological Profile of 3,4-Dimethoxymethamphetamine

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Dimethoxymethamphetamine*

Cat. No.: *B8680141*

[Get Quote](#)

## Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of 3,4-**Dimethoxymethamphetamine** (DMMA), a synthetic compound of the phenethylamine and amphetamine chemical classes. As a structural analog of the widely studied 3,4-methylenedioxymethamphetamine (MDMA), DMMA presents a unique subject for neuropharmacological research. This document delves into its chemical synthesis, mechanism of action at monoamine transporters, and potential psychoactive effects. Drawing upon comparative analysis with MDMA, this guide also explores the anticipated metabolic pathways, pharmacokinetic properties, and neurotoxicological considerations of DMMA. Detailed experimental protocols for relevant assays are provided to facilitate further investigation by researchers, scientists, and drug development professionals.

## Introduction and Chemical Profile

3,4-**Dimethoxymethamphetamine** (DMMA) is a substituted amphetamine that shares a core phenethylamine structure with a range of neuroactive compounds.<sup>[1]</sup> Its chemical identity is defined by two methoxy groups at the 3 and 4 positions of the phenyl ring and a methyl group on the alpha carbon of the ethylamine side chain.<sup>[1]</sup> The distinction from its well-known analog, MDMA, lies in the replacement of the methylenedioxy bridge with two separate methoxy moieties.<sup>[1][2]</sup> This seemingly subtle structural modification has a significant impact on its pharmacological activity.

DMMA is primarily encountered as a research chemical, utilized in scientific studies to probe the structure-activity relationships of monoamine transporter ligands.[\[2\]](#) While not as widely studied as MDMA, understanding the pharmacological nuances of DMMA can provide valuable insights into the design of novel psychoactive compounds and potential therapeutic agents.

### Chemical Properties of 3,4-Dimethoxymethamphetamine

| Property          | Value                                           | Reference           |
|-------------------|-------------------------------------------------|---------------------|
| IUPAC Name        | 1-(3,4-Dimethoxyphenyl)-N-methylpropan-2-amine  | <a href="#">[3]</a> |
| Molecular Formula | C <sub>12</sub> H <sub>19</sub> NO <sub>2</sub> | <a href="#">[3]</a> |
| Molar Mass        | 209.29 g/mol                                    | <a href="#">[3]</a> |
| CAS Number        | 33236-61-2                                      | <a href="#">[3]</a> |

## Synthesis of 3,4-Dimethoxymethamphetamine

The primary synthetic route to 3,4-Dimethoxymethamphetamine involves the reductive amination of 3,4-dimethoxyphenylacetone with methylamine.[\[4\]](#)[\[5\]](#) This method is analogous to the synthesis of other substituted amphetamines.

## Experimental Protocol: Reductive Amination of 3,4-Dimethoxymethylacetone

This protocol describes a general procedure for the synthesis of DMMA. Researchers should adapt and optimize the conditions based on their specific laboratory settings and safety protocols.

### Materials:

- 3,4-Dimethoxyphenylacetone
- Methylamine solution (e.g., 40% in water or as a gas)

- Reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation with H<sub>2</sub>/Pd-C)
- Anhydrous solvent (e.g., methanol, ethanol, or tetrahydrofuran)
- Apparatus for chemical synthesis under an inert atmosphere
- Purification equipment (e.g., column chromatography, distillation apparatus)

Procedure:

- Dissolve 3,4-dimethoxyphenylacetone in an appropriate anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
- Add methylamine solution to the reaction mixture. The molar ratio of methylamine to the ketone should be optimized, but a slight excess of the amine is typically used.
- Stir the mixture at room temperature for a designated period to allow for the formation of the intermediate imine.
- Introduce the reducing agent to the reaction mixture in a controlled manner. If using sodium borohydride, it should be added portion-wise to manage the reaction rate. For catalytic hydrogenation, the reaction mixture is subjected to a hydrogen atmosphere in the presence of a palladium on carbon catalyst.
- Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, quench the reaction carefully. If a borohydride reducing agent was used, this is typically done by the slow addition of water or a dilute acid.
- Perform a work-up procedure to isolate the crude product. This usually involves solvent extraction and washing to remove unreacted reagents and byproducts.
- Purify the crude 3,4-Dimethoxymethamphetamine freebase using column chromatography or distillation.

- The purified freebase can be converted to a salt, such as the hydrochloride salt, for improved stability and handling by bubbling dry hydrogen chloride gas through a solution of the freebase in an appropriate solvent.

## Pharmacodynamics and Mechanism of Action

The primary pharmacological action of **3,4-Dimethoxymethamphetamine** is the inhibition of monoamine transporters, specifically the serotonin transporter (SERT) and the norepinephrine transporter (NET).[6] It is considered to be a competitive inhibitor at these sites.[6] Available data indicates that DMMA has a higher affinity for SERT compared to NET.[6]

### Monoamine Transporter Binding Affinities

| Transporter | Ligand | IC <sub>50</sub> (μM) | K <sub>i</sub> (μM) | Reference |
|-------------|--------|-----------------------|---------------------|-----------|
| SERT        | DMMA   | 108.0 ± 1.1           | 7.7                 | [6]       |
| NET         | DMMA   | 253.4 ± 1.2           | 22.8                | [6]       |

It is noteworthy that DMMA is significantly less potent than MDMA as an inhibitor of both SERT and NET.[6] This difference in potency likely translates to weaker overall psychoactive effects. Some sources also classify DMMA as a potential serotonin–norepinephrine–dopamine releasing agent (SNDRA), though it is acknowledged to be substantially less potent than MDMA in this regard.[3] The precise mechanisms underlying its potential releasing activity require further investigation.

## Signaling Pathway of Monoamine Transporter Inhibition

The following diagram illustrates the general mechanism of action of a monoamine reuptake inhibitor like DMMA at a serotonergic synapse.



[Click to download full resolution via product page](#)

Caption: Inhibition of SERT by DMMA increases synaptic serotonin levels.

## Metabolism and Pharmacokinetics (Inferred Profile)

Direct experimental data on the metabolism and pharmacokinetics of 3,4-Dimethoxymethamphetamine in any species is currently lacking in the scientific literature. However, based on its structural similarity to MDMA, a probable metabolic profile can be inferred.

The metabolism of MDMA is complex and primarily occurs in the liver, mediated by the cytochrome P450 (CYP) enzyme system.<sup>[7][8][9]</sup> The major metabolic pathways for MDMA include N-demethylation to 3,4-methylenedioxymphetamine (MDA) and O-demethylation to

3,4-dihydroxymethamphetamine (HHMA).<sup>[10][11]</sup> These pathways are catalyzed by several CYP isoforms, with CYP2D6 playing a significant role in O-demethylation.<sup>[7][12]</sup>

For DMMA, analogous metabolic transformations are anticipated:

- O-Demethylation: One or both of the methoxy groups are likely to be demethylated to form hydroxyl groups, resulting in catechol metabolites. These catechols can be further metabolized through conjugation or oxidation.
- N-Demethylation: The N-methyl group can be removed to yield 3,4-dimethoxyamphetamine (3,4-DMA).
- Deamination: The amine group can be oxidatively removed.

The resulting metabolites, particularly the catechol derivatives, may possess their own pharmacological activity and could contribute to the overall effects and potential toxicity of DMMA.

## Anticipated Metabolic Pathways of DMMA



[Click to download full resolution via product page](#)

Caption: Predicted metabolic pathways of DMMA based on MDMA metabolism.

Due to the persistent confusion in the literature with 1,3-dimethylamylamine (DMAA), no reliable pharmacokinetic data for DMMA (absorption, distribution, metabolism, and excretion - ADME) is available. It is anticipated that, like other amphetamines, DMMA would be readily absorbed orally and distribute widely throughout the body, including crossing the blood-brain barrier. Its elimination half-life would be dependent on the rate of its hepatic metabolism.

## In Vivo Effects (Comparative Profile)

Specific in vivo studies detailing the behavioral, physiological, and neurochemical effects of **3,4-Dimethoxymethamphetamine** in animal models are not readily available. However, based on its mechanism of action as a monoamine reuptake inhibitor with a preference for serotonin, its in vivo effects are expected to be a milder version of those produced by MDMA.

MDMA is known to induce a range of behavioral and physiological effects in rodents, including:

- Increased locomotor activity: This is a common effect of psychostimulants.[2][13]
- Prosocial behavior: MDMA has been shown to increase social interaction in some paradigms.[14]
- Anxiogenic or anxiolytic effects: The effects of MDMA on anxiety are complex and can be dose- and context-dependent.[2]
- Hyperthermia: A significant and potentially dangerous effect of MDMA is an increase in body temperature.[13]
- Neurotransmitter release: In vivo microdialysis studies have demonstrated that MDMA causes a significant increase in the extracellular concentrations of serotonin and dopamine in various brain regions.[1][15][16]

Given that DMMA is a less potent monoamine transporter inhibitor than MDMA, it is plausible that it would produce similar, but less pronounced, behavioral and physiological effects. It may exhibit mild stimulant and/or entactogenic-like properties.

## Experimental Protocol: In Vivo Microdialysis

This protocol provides a general framework for conducting in vivo microdialysis to assess the effects of DMMA on neurotransmitter levels in the brain of a freely moving rodent.

### Materials:

- **3,4-Dimethoxymethamphetamine hydrochloride**
- Stereotaxic apparatus
- Microdialysis probes
- Syringe pump
- Fraction collector
- High-performance liquid chromatography with electrochemical detection (HPLC-ED) system
- Artificial cerebrospinal fluid (aCSF)
- Anesthetic (e.g., isoflurane)

### Procedure:

- Anesthetize the animal and place it in a stereotaxic frame.
- Surgically implant a guide cannula into the brain region of interest (e.g., striatum, prefrontal cortex).
- Allow the animal to recover from surgery for a specified period.
- On the day of the experiment, insert a microdialysis probe through the guide cannula.
- Perfusion the probe with aCSF at a constant, slow flow rate (e.g., 1-2  $\mu$ L/min) using a syringe pump.
- Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.

- Administer DMMA to the animal (e.g., via intraperitoneal injection) at the desired dose.
- Continue to collect dialysate samples for several hours post-administration.
- Analyze the collected dialysate samples for the concentrations of neurotransmitters (e.g., serotonin, dopamine) and their metabolites using HPLC-ED.
- Express the post-drug neurotransmitter levels as a percentage of the baseline levels to determine the effect of DMMA.

## Neurotoxicological Profile (Inferred)

There is no direct evidence from studies specifically investigating the neurotoxicity of 3,4-**Dimethoxymethamphetamine**. However, its structural relationship to MDMA and other amphetamines warrants a careful consideration of its potential for neurotoxic effects.

High doses of MDMA are known to cause long-term damage to serotonin neurons in the brain. [13] This neurotoxicity is thought to be mediated, at least in part, by its metabolites. The formation of reactive catecholamine metabolites from the O-demethylation of MDMA can lead to oxidative stress and damage to nerve terminals.[7][17][18]

Given that DMMA is expected to be metabolized to catechol derivatives, there is a theoretical risk of similar neurotoxic mechanisms. One study did find that 3,4-**dimethoxymethamphetamine** induced apoptosis in a neuroblastoma cell line, but this effect was not associated with oxidative stress, suggesting a potentially different mechanism of toxicity compared to the catechol metabolites of MDMA. Further research is needed to elucidate the specific neurotoxic potential of DMMA and its metabolites.

## Conclusion

3,4-**Dimethoxymethamphetamine** is a pharmacologically active compound that primarily functions as a serotonin and norepinephrine reuptake inhibitor, with a lower potency than its close analog, MDMA. While its full pharmacological profile is yet to be completely elucidated, its structural similarity to MDMA provides a strong foundation for predicting its metabolic fate, potential in vivo effects, and possible neurotoxicological risks. The significant gaps in the current knowledge base, particularly concerning its pharmacokinetics and in vivo activity, highlight the need for further dedicated research. This technical guide serves as a

comprehensive resource for scientists and researchers, providing the available data and outlining key experimental approaches to further investigate the pharmacological properties of this intriguing molecule.

## References

- Gudelsky, G. A. (2009). ACTIONS OF 3,4-METHYLENEDIOXYMETHAMPHETAMINE (MDMA) ON CEREBRAL DOPAMINERGIC, SEROTONERGIC AND CHOLINERGIC NEURONS. PubMed Central. [\[Link\]](#)
- Moran, M. C., et al. (2015).
- Colado, M. I., et al. (2002). Studies, using in vivo microdialysis, on the effect of the dopamine uptake inhibitor GBR 12909 on 3,4-methylenedioxymethamphetamine ('ecstasy')
- Maurer, H. H., et al. (2005). The Role of Human Hepatic Cytochrome P450 Isozymes in the Metabolism of Racemic 3,4-Methylenedioxymethamphetamine and Its Enantiomers. *Drug Metabolism and Disposition*. [\[Link\]](#)
- Wikipedia. (n.d.). **3,4-Dimethoxymethamphetamine**. Wikipedia. [\[Link\]](#)
- de la Torre, R., et al. (2005). The consequences of 3,4-methylenedioxymethamphetamine induced CYP2D6 inhibition in humans. *PubMed*. [\[Link\]](#)
- Rothman, R. B., et al. (2005). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. *PubMed Central*. [\[Link\]](#)
- Fantegrossi, W. E., et al. (2004). Behavioral and pharmacological characterization of 3,4-methylenedioxymethamphetamine, its enantiomers, and related compounds.
- Ivanova, Y., et al. (2022). Synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides 4.
- Mueller, M., et al. (2012). Studies of ( $\pm$ )-3,4-Methylenedioxymethamphetamine (MDMA) Metabolism and Disposition in Rats and Mice: Relationship to Neuroprotection and Neurotoxicity Profile. *PubMed Central*. [\[Link\]](#)
- Green, A. R., et al. (2003). The pharmacology and clinical pharmacology of 3,4-methylenedioxymethamphetamine (MDMA, "ecstasy"). *PubMed*. [\[Link\]](#)
- Antolino-Lobo, I., et al. (2011). 3,4-methylenedioxymethamphetamine (MDMA) interacts with therapeutic drugs on CYP3A by inhibition of pregnane X receptor (PXR) activation and catalytic enzyme inhibition. *PubMed*. [\[Link\]](#)
- Nilchi, S., et al. (2022). Study the effect of 3,4-Methyl enedioxymethamphetamine on cytochrome P450 2E1 activity. *SciELO*. [\[Link\]](#)
- de la Torre, R., & Farré, M. (2012). MDMA, methamphetamine, and CYP2D6 pharmacogenetics: what is clinically relevant? *Frontiers in Genetics*. [\[Link\]](#)
- Lin, L. Y. (1989). Metabolism of 3,4-(Methylenedioxymethamphetamine). *Institutional Repository*. [\[Link\]](#)

- Thompson, M. R., et al. (2014). The Prosocial Effects of 3,4-methylenedioxymethamphetamine (MDMA)
- de la Fuente Revenga, M., et al. (2004).
- Schmidt, C. J., et al. (1987). Effects of 3,4-dihydroxymethamphetamine and 2,4,5-trihydroxymethamphetamine, two metabolites of 3,4-methylenedioxymethamphetamine, on central serotonergic and dopaminergic systems. PubMed. [\[Link\]](#)
- McCory, J. D., & Roth, B. L. (2021). History, pharmacology and therapeutic mechanisms of 3,4-methylenedioxymethamphetamine (MDMA). PubMed. [\[Link\]](#)
- Monks, T. J., et al. (2004). The role of metabolism in 3,4-(+)-methylenedioxymethamphetamine and 3,4-(+)-methylenedioxymethamphetamine (ecstasy) toxicity. PubMed. [\[Link\]](#)
- Darracq, M. A., et al. (2016). A Case of 3,4-Dimethoxyamphetamine (3,4-DMA) and 3,4-Methylenedioxymethamphetamine (MDMA) Toxicity with Possible Metabolic Interaction. PubMed. [\[Link\]](#)
- WikiMed. (n.d.). **Dimethoxymethamphetamine**. WikiMed. [\[Link\]](#)
- Pizarro, N., et al. (2004). Stereochemical analysis of 3,4-methylenedioxymethamphetamine and its main metabolites in human samples including the catechol-type metabolite (3,4-dihydroxymethamphetamine).
- Grokikipedia. (n.d.). **3,4-Dimethoxymethamphetamine**. Grokikipedia. [\[Link\]](#)
- Darracq, M. A., et al. (2016). A Case of 3,4-Dimethoxyamphetamine (3,4-DMA) and 3,4-Methylenedioxymethamphetamine (MDMA) Toxicity with Possible Metabolic Interaction.
- Wikipedia. (2023). File:Synthesis of Methamphetamine via Reductive Amination from Phenylacetone.png. Wikimedia Commons. [\[Link\]](#)
- Iriepa, I., et al. (2022). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. MDPI. [\[Link\]](#)
- Wikipedia. (n.d.). 3,4-Dimethoxyamphetamine. Wikipedia. [\[Link\]](#)
- van der Gouwe, D., et al. (1990). CLANDESTINE MANUFACTURE OF 3,4-METHYLENEDIOXY-METHYLAMPHETAMINE (MDMA) BY LOW PRESSURE REDUCTIVE AMINATION. National Criminal Justice Reference Service. [\[Link\]](#)
- Skinner, H. F. (1993). Methamphetamine via Reductive Amination-Hydrogenolysis of P2P with N-Benzylmethylamine. Rhodium.ws. [\[Link\]](#)
- Nichols, D. E., et al. (2017). Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine.
- Lanni, C., et al. (2018). Disposition of Methamphetamine and Major Metabolites in Mice: Role of Organic Cation Transporter 3 in Tissue-Selective Accumulation of Para-Hydroxymethamphetamine. PubMed Central. [\[Link\]](#)
- Wikipedia. (n.d.). DOM-NBOMe. Wikipedia. [\[Link\]](#)
- Goodwin, A. K., et al. (2011). (+)-Methamphetamine-induced spontaneous behavior in rats depends on route of (+)METH administration. ResearchGate.

- Yamamoto, T., & Ueki, S. (1975). Behavioral Effects of 2,5-dimethoxy-4-methylamphetamine (DOM)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Microdialysis studies on 3,4-methylenedioxymethamphetamine-induced dopamine release: effect of dopamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pre-clinical behavioural pharmacology of 3,4-methylenedioxymethamphetamine (MDMA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3,4-Dimethoxymethamphetamine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. File:Synthesis of Methamphetamine via Reductive Amination from Phenylacetone.png - Wikimedia Commons [commons.wikimedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. scielo.br [scielo.br]
- 9. MDMA, methamphetamine, and CYP2D6 pharmacogenetics: what is clinically relevant? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolism of 3,4-(Methylenedioxy)-methamphetamine | Institutional Repository | J. Willard Marriott Digital Library [collections.lib.utah.edu]
- 11. researchgate.net [researchgate.net]
- 12. The consequences of 3,4-methylenedioxymethamphetamine induced CYP2D6 inhibition in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The pharmacology and clinical pharmacology of 3,4-methylenedioxymethamphetamine (MDMA, "ecstasy") - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. US5840981A - Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine - Google Patents [patents.google.com]

- 15. Studies, using in vivo microdialysis, on the effect of the dopamine uptake inhibitor GBR 12909 on 3,4-methylenedioxymethamphetamine ('ecstasy')-induced dopamine release and free radical formation in the mouse striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Studies of ( $\pm$ )-3,4-Methylenedioxymethamphetamine (MDMA) Metabolism and Disposition in Rats and Mice: Relationship to Neuroprotection and Neurotoxicity Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The role of metabolism in 3,4-(+)-methylenedioxymethamphetamine and 3,4-(+)-methylenedioxymethamphetamine (ecstasy) toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Pharmacological Profile of 3,4-Dimethoxymethamphetamine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8680141#pharmacological-profile-of-3-4-dimethoxymethamphetamine>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)